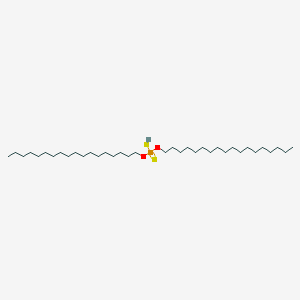

O,O-Dioctadecyl hydrogen dithiophosphate

Description

Properties

CAS No. |

18819-96-0 |

|---|---|

Molecular Formula |

C36H75O2PS2 |

Molecular Weight |

635.1 g/mol |

IUPAC Name |

dioctadecoxy-sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C36H75O2PS2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(40,41)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,40,41) |

InChI Key |

HBLUTSPORGTSEC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOP(=S)(OCCCCCCCCCCCCCCCCCC)S |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=S)(OCCCCCCCCCCCCCCCCCC)S |

Other CAS No. |

18819-96-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The primary distinction among dialkyldithiophosphates lies in their alkyl chain lengths, which influence molecular weight, solubility, and intermolecular interactions. Key examples include:

Notes:

- Longer alkyl chains (e.g., C₁₈) reduce solubility in polar solvents but enhance compatibility with oils and polymers .

- Shorter chains (e.g., C₁, C₂) increase polarity, facilitating use in aqueous or analytical chemistry .

Physical and Chemical Properties

Thermal Stability:

- Longer alkyl chains (C₁₈) improve thermal stability compared to shorter analogs (C₁–C₁₂). For example, zinc dioctadecyldithiophosphate (ZDDP) decomposes at higher temperatures (>250°C) than nickel diethyldithiophosphate, which forms less stable NiS under stress .

- Shorter chains (e.g., dimethyl) exhibit higher reactivity, making them prone to hydrolysis and oxidation .

Crystallinity and Packing:

Preparation Methods

Homogeneous Catalysis Using Amines

Pyridine or triethylamine (0.5–2.0 wt%) accelerates the reaction by scavenging H₂S and shifting equilibrium toward product formation. For example, pyridine forms a stable complex with H₂S, enhancing reaction rates by 30–40% compared to uncatalyzed systems.

Solid Acid Catalysts for Continuous Production

Zeolite-based catalysts (e.g., H-ZSM-5) enable fixed-bed reactor configurations, improving process scalability. These materials provide acidic sites that facilitate alcohol activation, reducing reaction times from 8 hours (batch) to 2–3 hours (continuous).

Purification and Isolation Techniques

Crude reaction mixtures contain unreacted alcohol, residual P₂S₅, and sulfur by-products. Centrifugation at 10–15°C precipitates crystalline sulfur, while thin-film evaporation under vacuum (20–30 mmHg) isolates the product at 90–110°C. Post-distillation purity exceeds 99% w/w, meeting industrial specifications.

Analytical Characterization

Fourier-transform infrared spectroscopy (FTIR) confirms P=S (610 cm⁻¹) and P-O-C (1050 cm⁻¹) stretches. Nuclear magnetic resonance (³¹P NMR) reveals a singlet at δ 85–90 ppm, indicative of the dithiophosphate moiety. Elemental analysis aligns with theoretical values (C: 64.2%, H: 11.4%, P: 4.3%, S: 9.1%).

Environmental and Regulatory Compliance

The European REACH regulation classifies O,O-dioctadecyl hydrogen dithiophosphate as non-hazardous at concentrations <1%. Biodegradability studies (OECD 301F) show 28-day mineralization rates of <10%, necessitating controlled wastewater treatment .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying O,O-dialkyl dithiophosphate salts?

- Methodology : Dissolve the compound in a polar aprotic solvent (e.g., acetone) and allow slow evaporation to yield crystals suitable for X-ray diffraction. For purification, use recrystallization in acetone or ethanol to remove impurities. Centrifugation and drying under vacuum ensure high-purity products.

- Key Data : describes a synthesis protocol for ammonium O,O′-diethyl dithiophosphate, yielding crystals with defined P–S bond lengths (1.972–1.975 Å) .

Q. How can the molecular structure of O,O-dioctadecyl hydrogen dithiophosphate be characterized?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and hydrogen-bonding networks. Pair with spectroscopic techniques:

- FTIR : Identify P=S (~650–550 cm⁻¹) and P–O–C (~1050–950 cm⁻¹) stretches.

- NMR : ³¹P NMR reveals chemical shifts near 85–95 ppm for dithiophosphate groups.

Q. What are the primary applications of O,O-dialkyl dithiophosphates in analytical chemistry?

- Methodology : Use dithiophosphate ligands to chelate metal ions (e.g., As, Pb, Cd) via liquid-liquid extraction or spectrophotometry. Optimize pH (4–6) and ligand-to-metal ratios to enhance selectivity.

- Key Data : highlights O,O′-diethyl dithiophosphate’s use in ion determination, with over 340 CSD structures involving metal coordination .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

- Methodology : Analyze SCXRD data to identify hydrogen-bond motifs (e.g., R²⁴(8), R⁴⁴(12)) and layer formation. Use software like Mercury (CCDC) to visualize hydrophobic/hydrophilic interfaces.

- Key Data : In , NH₄⁺ cations form four N–H···S bonds (2.1–2.3 Å), creating layered structures with van der Waals interactions between alkyl chains .

Q. What computational approaches are effective for refining dithiophosphate crystal structures?

- Methodology : Use SHELXL for small-molecule refinement, applying restraints for disordered alkyl chains. For large-unit cells, employ high-resolution data (≤1.0 Å) and twin refinement if twinning is present. Validate with R-factors (e.g., R₁ < 5%).

- Key Data : notes SHELXL’s robustness for high-resolution refinement, even with twinned macromolecular data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.